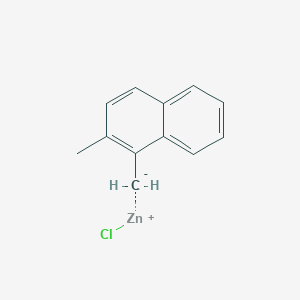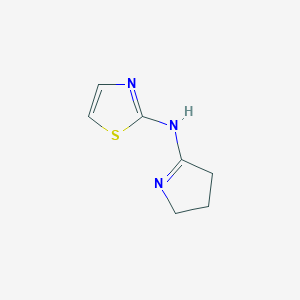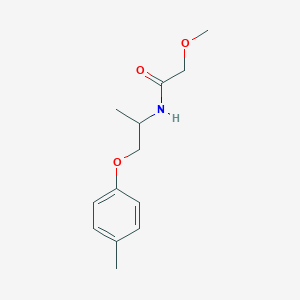
2-Methoxy-N-(1-(p-tolyloxy)propan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-N-(1-(p-tolyloxy)propan-2-yl)acetamide is an organic compound with the molecular formula C13H19NO3 It is a derivative of acetamide and contains both methoxy and p-tolyloxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-(1-(p-tolyloxy)propan-2-yl)acetamide typically involves the reaction of p-tolyloxypropan-2-amine with methoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-N-(1-(p-tolyloxy)propan-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The acetamide group can be reduced to form an amine.
Substitution: The methoxy and p-tolyloxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a ketone, while reduction of the acetamide group can produce an amine.
Aplicaciones Científicas De Investigación
2-Methoxy-N-(1-(p-tolyloxy)propan-2-yl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving acetamide derivatives.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-N-(1-(p-tolyloxy)propan-2-yl)acetamide involves its interaction with specific molecular targets. The methoxy and p-tolyloxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially modulating their activity. The acetamide group can also form hydrogen bonds with biological molecules, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Methoxy-phenyl)-2-p-tolyloxy-acetamide: Similar structure with a methoxy group on the phenyl ring.
N-(2-Methoxy-phenyl)-2-p-tolyloxy-acetamide: Contains a methoxy group on the phenyl ring at a different position.
N-(4-Methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide: A more complex derivative with additional functional groups.
Uniqueness
2-Methoxy-N-(1-(p-tolyloxy)propan-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and p-tolyloxy groups provide opportunities for diverse chemical modifications, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C13H19NO3 |
|---|---|
Peso molecular |
237.29 g/mol |
Nombre IUPAC |
2-methoxy-N-[1-(4-methylphenoxy)propan-2-yl]acetamide |
InChI |
InChI=1S/C13H19NO3/c1-10-4-6-12(7-5-10)17-8-11(2)14-13(15)9-16-3/h4-7,11H,8-9H2,1-3H3,(H,14,15) |
Clave InChI |
HGBSXMBGKFGGQJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OCC(C)NC(=O)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14891263.png)


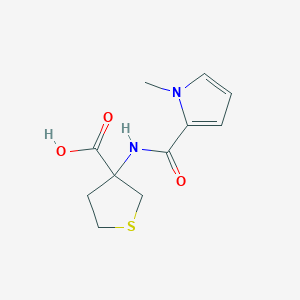
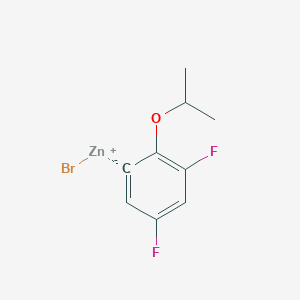
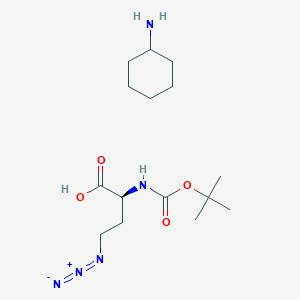
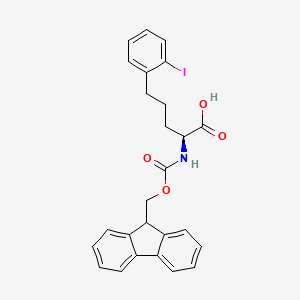
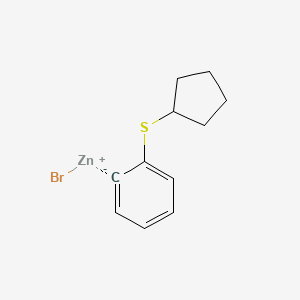
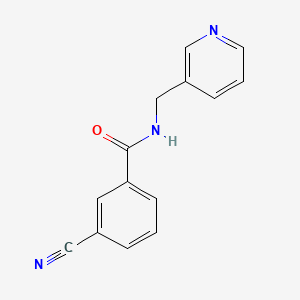
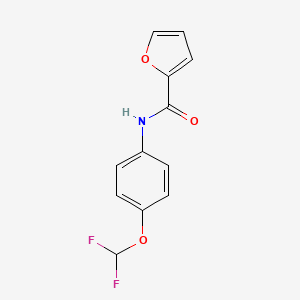
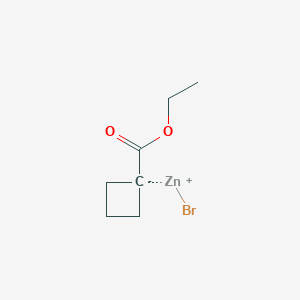
![Methyl (1R,4aS,7aS)-7-(chloromethyl)-1-methoxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B14891328.png)
